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Compound of Interest

Compound Name: 4-Ethynyl-N-methylaniline

Cat. No.: B038160 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Ethynyl-N-methylaniline is a versatile bifunctional organic molecule that has garnered

significant interest as a building block in modern organic synthesis. Its structure, featuring a

reactive terminal alkyne and a nucleophilic N-methylamino group on a phenyl ring, allows for a

diverse range of chemical transformations. This unique combination makes it a valuable

precursor for the synthesis of a wide array of complex organic molecules, including

pharmaceuticals, functional materials, and conjugated polymers. This technical guide provides

a comprehensive overview of the synthesis of 4-Ethynyl-N-methylaniline, its key reactions,

and its applications, with a focus on experimental details and quantitative data.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethynyl-N-methylaniline and its

common N,N-dimethylated analog is presented in Table 1.
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Property
4-Ethynyl-N-
methylaniline[1]

4-Ethynyl-N,N-
dimethylaniline[2]

CAS Number 119754-15-3 17573-94-3

Molecular Formula C₉H₉N C₁₀H₁₁N

Molecular Weight 131.18 g/mol 145.20 g/mol

Appearance Not specified Solid

Melting Point Not specified 49-53 °C

Purity 97% 97%

Synthesis of 4-Ethynyl-N-methylaniline
The synthesis of 4-Ethynyl-N-methylaniline is typically achieved through a two-step sequence

starting from a readily available haloaniline derivative. The general strategy involves a

Sonogashira cross-coupling reaction to introduce the ethynyl group in a protected form,

followed by a deprotection step to yield the terminal alkyne.

Experimental Workflow: Synthesis of 4-Ethynyl-N-
methylaniline
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Step 1: Sonogashira Coupling

Step 2: Deprotection

4-Iodo-N-methylaniline +
 Ethynyltrimethylsilane

Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)
Cu(I) Cocatalyst (e.g., CuI)

Amine Base (e.g., Et₃N)
Solvent (e.g., THF)

Reaction Conditions

N-Methyl-N-(4-((trimethylsilyl)ethynyl)phenyl)amine

Deprotecting Agent
(e.g., TBAF in THF or
K₂CO₃ in Methanol)

Reaction

4-Ethynyl-N-methylaniline

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Ethynyl-N-methylaniline.

Detailed Experimental Protocol
Step 1: Sonogashira Coupling of 4-Iodo-N-methylaniline with Ethynyltrimethylsilane

This procedure is adapted from standard Sonogashira coupling methodologies.[3][4]
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add

4-iodo-N-methylaniline (1.0 eq), a palladium catalyst such as

bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I)

cocatalyst like copper(I) iodide (CuI, 0.01-0.03 eq).

Solvent and Reagents Addition: Add an anhydrous solvent, typically tetrahydrofuran (THF) or

toluene, followed by an amine base, such as triethylamine (Et₃N, 2-3 eq).

Alkyne Addition: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred reaction

mixture.

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated

temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting

material is consumed.

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst, and the

filtrate is concentrated under reduced pressure. The residue is then taken up in an organic

solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate,

and the solvent is evaporated.

Purification: The crude product, N-methyl-N-(4-((trimethylsilyl)ethynyl)phenyl)amine, is

purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The removal of the TMS protecting group can be achieved under various conditions.

Method A: Fluoride-mediated Deprotection[5]

Reaction Setup: Dissolve the silylated intermediate in an anhydrous solvent such as THF.

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5

eq) dropwise at room temperature.

Reaction Monitoring: Monitor the reaction by TLC. The deprotection is usually complete

within a few hours.
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Work-up and Purification: After completion, the reaction is quenched with water, and the

product is extracted with an organic solvent. The combined organic layers are washed,

dried, and concentrated. The crude 4-Ethynyl-N-methylaniline is then purified by column

chromatography.

Method B: Base-catalyzed Deprotection

Reaction Setup: Dissolve the silylated intermediate in methanol.

Reagent Addition: Add a base such as potassium carbonate (K₂CO₃) or potassium fluoride

(KF).

Reaction Monitoring: Stir the mixture at room temperature until TLC indicates complete

conversion.

Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. The

residue is then subjected to a standard aqueous work-up and purification by column

chromatography to yield pure 4-Ethynyl-N-methylaniline.

Applications in Organic Synthesis
The dual functionality of 4-Ethynyl-N-methylaniline makes it a powerful tool for the

construction of diverse molecular architectures.

Sonogashira Cross-Coupling Reactions
The terminal alkyne of 4-Ethynyl-N-methylaniline readily participates in Sonogashira cross-

coupling reactions with a variety of aryl and vinyl halides or triflates.[3][4] This reaction is

instrumental in the synthesis of extended π-conjugated systems, which are of interest in

materials science and for the development of molecular wires.

Workflow for Sonogashira Coupling with 4-Ethynyl-N-methylaniline
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4-Ethynyl-N-methylaniline +
 Aryl/Vinyl Halide (or Triflate)

Pd Catalyst (e.g., Pd(PPh₃)₄)
Cu(I) Cocatalyst (e.g., CuI)

Amine Base (e.g., Et₃N)
Solvent (e.g., THF/Toluene)

Reaction Conditions

Disubstituted Alkyne

Click to download full resolution via product page

Caption: General workflow for Sonogashira coupling reactions.

A variety of conditions can be employed for Sonogashira couplings, with the choice of catalyst,

base, and solvent impacting the reaction efficiency. Table 2 summarizes typical conditions for

Sonogashira reactions.
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Catalyst
System

Base Solvent
Temperatur
e

Typical
Yields

Reference

Pd(PPh₃)₂Cl₂

/ CuI
Et₃N

THF /

Toluene
rt - 60 °C Good to High [3]

Pd(CH₃CN)₂

Cl₂ /

cataCXium A

(copper-free)

Cs₂CO₃ 2-MeTHF rt High [6]

[DTBNpP]

Pd(crotyl)Cl

(copper-free)

TMP DMSO rt High [7]

Pd₁@NC

(heterogeneo

us) / CuI

NEt₃ MeCN 80 °C Good to High [8]

Cycloaddition Reactions
The ethynyl group of 4-Ethynyl-N-methylaniline can act as a dipolarophile or dienophile in

various cycloaddition reactions, providing access to a range of heterocyclic compounds.

1,3-Dipolar Cycloadditions: This molecule can react with 1,3-dipoles such as azides and

nitrones to form triazoles and isoxazolines/isoxazoles, respectively.[9][10][11] These

reactions are often highly regioselective and are fundamental in "click chemistry" for the

synthesis of complex molecules, including bioactive compounds and functional materials.[12]

Workflow for 1,3-Dipolar Cycloaddition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://pmc.ncbi.nlm.nih.gov/articles/PMC10193572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644404/
https://arodes.hes-so.ch/record/13452/files/Marti_2023_reaction_environment_design_multigram_synthesis_Sonogashira_coupling.pdf
https://www.benchchem.com/product/b038160?utm_src=pdf-body
https://www.mdpi.com/2624-781X/6/2/36
https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj02023d
https://en.chem-station.com/reactions-2/2014/02/13-dipolar-cycloaddition-of-nitrone.html
https://www.ossila.com/products/tris4-ethynylphenylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


With Azides (Click Chemistry) With Nitrones

4-Ethynyl-N-methylaniline +
 Organic Azide (R-N₃)

Cu(I) Catalyst

1,4-Disubstituted 1,2,3-Triazole

4-Ethynyl-N-methylaniline +
 Nitrone

Isoxazoline/Isoxazole

Thermal or
Lewis Acid Catalysis

Click to download full resolution via product page

Caption: Cycloaddition pathways of 4-Ethynyl-N-methylaniline.

Diels-Alder Reactions: While less common for simple alkynes, derivatives of 4-Ethynyl-N-
methylaniline can potentially participate as dienophiles in Diels-Alder reactions with suitable

dienes to form six-membered rings, offering a route to complex carbocyclic and heterocyclic

systems.

Polymerization
The ethynyl group of 4-Ethynyl-N-methylaniline can undergo polymerization to form

conjugated polymers. These materials are of interest for their potential applications in organic

electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The N-methylaniline moiety can influence the solubility and electronic properties of the resulting

polymer.

Conclusion
4-Ethynyl-N-methylaniline is a highly valuable and versatile building block in organic

synthesis. Its straightforward two-step synthesis from commercially available starting materials,

combined with the reactivity of its terminal alkyne and N-methylamino functionalities, provides
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synthetic chemists with a powerful tool for the construction of a wide range of complex organic

molecules. Its utility in Sonogashira couplings, cycloaddition reactions, and polymerization

makes it a key intermediate in the development of new pharmaceuticals, functional materials,

and conjugated polymers. The experimental protocols and reaction workflows provided in this

guide are intended to facilitate its broader application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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